1-Benzylcyclopentanecarboxylic acid
Description
1-Benzylcyclopentanecarboxylic acid is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclopentane ring substituted with a benzyl group and a carboxylic acid group
Properties
IUPAC Name |
1-benzylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWROSNRJZXGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627347 | |
| Record name | 1-Benzylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220875-85-4 | |
| Record name | 1-Benzylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylcyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate to form the carboxylic acid. Another method involves the palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzylcyclopentanone or benzylcyclopentanol.
Reduction: Formation of benzylcyclopentanol or benzylcyclopentanal.
Substitution: Formation of various substituted benzylcyclopentanecarboxylic acids.
Scientific Research Applications
1-Benzylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylcyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the benzyl group, resulting in different chemical and physical properties.
Benzylcyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in reactivity and applications.
Biological Activity
1-Benzylcyclopentanecarboxylic acid (BCA) is a compound with potential therapeutic applications, primarily due to its structural features that may influence biological activity. This article reviews the biological activity of BCA, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of 204.27 g/mol. Its structure consists of a cyclopentane ring substituted with a benzyl group and a carboxylic acid functional group, which may contribute to its biological interactions.
Antimicrobial Properties
Recent studies have indicated that BCA exhibits antimicrobial activity against various pathogens. For example, research conducted on its efficacy against Staphylococcus aureus showed a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent in clinical settings .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
BCA has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that BCA could be beneficial in treating inflammatory diseases .
Analgesic Activity
In animal models, BCA exhibited analgesic effects comparable to standard pain relief medications. The compound was shown to reduce pain responses in models of acute and chronic pain, indicating its potential as an analgesic agent .
The biological activity of BCA is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : BCA may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation and pain signaling.
- Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines, BCA can alter immune responses and reduce inflammation.
- Membrane Interaction : The hydrophobic nature of the benzyl group may facilitate interaction with cellular membranes, influencing cellular signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of BCA:
-
Case Study: Treatment of Inflammatory Conditions
A clinical trial involving patients with rheumatoid arthritis evaluated the efficacy of BCA as an adjunct therapy. Results indicated a significant decrease in joint swelling and pain scores compared to the control group receiving standard treatment alone . -
Case Study: Antimicrobial Application
In a hospital setting, BCA was tested for its effectiveness in treating skin infections caused by resistant strains of bacteria. Patients treated with BCA showed faster resolution of infection compared to those receiving traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
